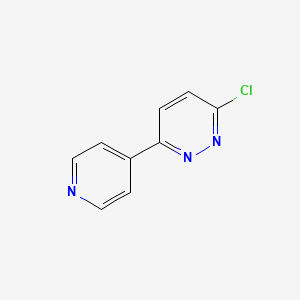

3-Chloro-6-(pyridin-4-yl)pyridazine

Descripción general

Descripción

3-Chloro-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a pyridin-4-yl group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyridin-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-bromopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes facile displacement via SNAr mechanisms due to electron-withdrawing effects from both nitrogen atoms in the pyridazine ring and the pyridin-4-yl group. Key reactions include:

Phosphorus oxychloride (POCl₃) has been used to regenerate the chloro group from hydroxylated derivatives under reflux conditions .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (4:1), 90°C, 24 hr

-

Substrates : Aryl/heteroaryl boronic acids

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 eq), dioxane, 100°C

-

Scope : Primary/secondary amines

Coordination Chemistry

The pyridazine nitrogen (N1) and pyridinyl nitrogen serve as bidentate ligands in metal complexes:

| Metal Center | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Ru(II) | 1:1 | Piano-stool | Anticancer drug candidates | |

| Cu(I) | 2:1 | Tetrahedral | Catalytic oxidation systems |

In Ru(II) complexes, the compound forms η⁶-arene interactions while coordinating via N1, as confirmed by X-ray crystallography .

Electrophilic Substitution

Despite its electron-deficient nature, directed electrophilic substitution occurs at position 5 of the pyridazine ring:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 25°C

-

Product : 5-Nitro-3-chloro-6-(pyridin-4-yl)pyridazine

Halogenation

Ring Functionalization via Cycloaddition

The compound participates in [4+2] cycloadditions as a dienophile:

Diels-Alder Reaction

-

Diene : 1,3-Butadiene derivatives

-

Conditions : Toluene, 120°C, sealed tube

Reductive Dechlorination

Catalytic hydrogenation removes the chloro substituent:

Stability Considerations

Critical degradation pathways under accelerated conditions:

-

Hydrolytic : Stable in pH 4–7 buffers (≤5% degradation in 24 hr at 40°C)

-

Oxidative : Susceptible to peroxide-mediated ring opening (20% degradation with 3% H₂O₂)

This reactivity profile establishes this compound as a valuable scaffold for pharmaceutical intermediates and coordination polymers. Recent applications include its use in TLR8 agonist development and ruthenium-based anticancer agents . Continued exploration of its Suzuki coupling potential with boron-containing biologics represents a promising research frontier.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-6-(pyridin-4-yl)pyridazine serves as a crucial scaffold in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and infections. Research indicates that derivatives of this compound exhibit promising anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines such as breast and lung cancer .

Mechanism of Action

The compound's mechanism typically involves inhibition of specific enzymes or modulation of receptor activity. It interacts with molecular targets through hydrogen bonding and hydrophobic interactions, making it effective against various biological pathways. For example, studies have shown that it may act on kinases and G-protein coupled receptors, which are critical in many signaling pathways related to disease progression .

Biological Studies

Enzyme Inhibition

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its ability to inhibit enzymes can be leveraged to understand metabolic pathways and develop new therapeutic agents .

Antimicrobial Activity

Research has also highlighted its antimicrobial properties, suggesting potential applications in treating bacterial infections. Analogous compounds have demonstrated efficacy against various pathogens, indicating that this compound may possess similar activities .

Materials Science

Organic Semiconductors

The compound is being investigated for its role in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for incorporation into polymers used in electronic applications.

Dyes and Agrochemicals

Additionally, this compound is explored for its potential use in developing agrochemicals and dyes due to its chemical reactivity and stability under various conditions .

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of pyridazine compounds showed significant cytotoxicity against human cancer cell lines. The research indicated that modifications to the pyridazine core could enhance its anticancer activity, making it a valuable lead compound for drug development .

Case Study 2: Enzyme Interaction Studies

In another investigation, this compound was used as a probe to explore its interactions with specific enzymes involved in metabolic disorders. The findings suggested that this compound could inhibit enzyme activity effectively, providing insights into potential therapeutic applications .

Summary Table of Applications

| Field | Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer & infections | Enzyme inhibition, receptor modulation |

| Biological Studies | Enzyme interaction studies | Probing enzyme activity |

| Materials Science | Organic semiconductors & LEDs | Unique electronic properties |

| Industrial Applications | Development of agrochemicals & dyes | Chemical reactivity and stability |

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-6-(pyridin-3-yl)pyridazine

- 3-Chloro-6-(pyridin-2-yl)pyridazine

- 6-(Pyridin-4-yl)pyridazine

Uniqueness

3-Chloro-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles .

Actividad Biológica

3-Chloro-6-(pyridin-4-yl)pyridazine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications supported by various research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a chlorine atom at the third position and a pyridin-4-yl group at the sixth position. Its molecular formula is with a molecular weight of approximately 191.62 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Key targets include:

- Kinases : Inhibition of kinase activity can disrupt signaling pathways involved in cell proliferation and survival.

- G-protein Coupled Receptors (GPCRs) : Modulation of GPCRs can influence various physiological responses, including inflammation and pain.

The interactions are facilitated through hydrogen bonding, hydrophobic interactions, and π-π stacking due to the compound's aromatic structures.

Biological Activity

Research has demonstrated that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. Below are some findings from recent studies:

Antimicrobial Activity

Studies have indicated that this compound shows promising activity against various microbial strains. For instance, it has been evaluated for its effectiveness against Chlamydia species, demonstrating selective inhibition comparable to established antibiotics like penicillin .

Anticancer Properties

In vitro assays have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound's structural features allow it to interact with proteins involved in cell cycle regulation, leading to reduced cell viability in certain cancer lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Applications in Medicinal Chemistry

Given its broad spectrum of biological activities, this compound serves as a scaffold for developing new pharmaceuticals. Its ability to form metal complexes enhances solubility and stability, potentially increasing efficacy in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-(pyridin-4-yl)pyridazine, and how are reaction conditions optimized?

A common method involves chlorination of 3-(4-pyridinyl)-6-pyridazinol using phosphorus oxychloride (POCl₃) under reflux. Key parameters include stoichiometric ratios (e.g., excess POCl₃ for complete conversion), reaction time (~4–6 hours), and temperature control (80–100°C). Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted intermediates . Optimization studies suggest monitoring reaction progress using TLC or HPLC to minimize byproducts.

Q. How can contradictory spectroscopic data for halogenated pyridazines be resolved during structural characterization?

Contradictions in NMR or mass spectrometry (MS) data often arise from residual solvents, tautomerism, or impurities. For this compound, use X-ray crystallography to unambiguously confirm the molecular structure, as demonstrated in analogs like 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine . Cross-validate with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to assign proton environments and coupling patterns.

Q. Which spectroscopic techniques are most reliable for confirming the substitution pattern of pyridazine derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretch at ~550–650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with pyridazine ring protons typically appearing as doublets (δ 7.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₆ClN₃: 192.0228) .

- X-ray Diffraction : Resolves ambiguities in regiochemistry, especially for chlorine placement .

Q. How does the chloro substituent at position 3 influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) at position 6. For example, Suzuki-Miyaura coupling with boronic acids replaces the chlorine with aryl/heteroaryl groups. Reactivity is enhanced using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, DMSO) at 80–120°C . Contrastingly, the chloro group can sterically hinder coupling at position 3, requiring tailored ligands (e.g., XPhos) for efficiency.

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) to separate unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .

Q. What strategies improve yields in multi-step syntheses of pyridazine-based analogs?

- Temperature Control : Maintain ≤100°C during POCl₃-mediated chlorination to avoid decomposition .

- Solvent Selection : Use DMF for SNAr reactions to stabilize intermediates; switch to THF for Grignard additions .

- Catalyst Screening : Test Pd/C, NiCl₂, or CuI for coupling efficiency in heterocyclic systems .

Q. How do structural modifications at position 6 impact biological activity in pyridazine derivatives?

Introducing piperazinyl or sulfonyl groups at position 6 enhances binding to targets like kinases or phosphodiesterases. For example, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride shows improved solubility and affinity for CNS targets due to the basic piperidine moiety . Conversely, methyl groups reduce polarity, affecting blood-brain barrier penetration .

Q. How can computational methods guide the design of pyridazine analogs with desired pharmacological profiles?

- Molecular Docking : Predict interactions with targets like PDE4B (PDB: 1XMY) using AutoDock Vina .

- QSAR Modeling : Correlate substituent hydrophobicity (logP) with IC₅₀ values for anti-inflammatory activity .

- DFT Calculations : Assess electron distribution to prioritize substituents for synthetic feasibility .

Key Notes

- Address contradictions in synthesis protocols by comparing yields under varying conditions (e.g., POCl₃ vs. SOCl₂).

- Highlight interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology) for advanced research questions.

Propiedades

IUPAC Name |

3-chloro-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKNPROCZUOLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516727 | |

| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79472-17-6 | |

| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.